N-Myristoyl-Lys-Arg-Thr-Leu-Arg

PKC inhibition Myristoylation IC50

N-Myristoyl-Lys-Arg-Thr-Leu-Arg (Myr-KRTLR) is a myristoylated pentapeptide PKC inhibitor (IC50=75μM). The N-terminal myristoyl modification is essential for inhibitory activity; the non-myristoylated analog Lys-Arg-Thr-Leu-Arg is functionally inactive. This compound inhibits IL-2 production in Jurkat cells (0–50μM) by competing with the phosphoacceptor substrate and interacting with the phospholipid cofactor. It enables PKC catalytic domain studies (IC50=200μM against the Ca2+/PS-independent fragment). Use the non-myristoylated peptide as a built-in negative control to validate target engagement. Do NOT substitute with generic PKC inhibitors or non-acylated peptides.

Molecular Formula C42H82N12O8
Molecular Weight 883.2 g/mol
CAS No. 125678-68-4
Cat. No. B1360233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Myristoyl-Lys-Arg-Thr-Leu-Arg
CAS125678-68-4
SynonymsMLATLA
N-myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
N-myristyl-Lys-Arg-Thr-Leu-Arg
Molecular FormulaC42H82N12O8
Molecular Weight883.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1
InChIKeyUCADRBIEWWELGN-PGMVXXSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Myristoyl-Lys-Arg-Thr-Leu-Arg (CAS 125678-68-4) for PKC Inhibition Research


N-Myristoyl-Lys-Arg-Thr-Leu-Arg (Myr-KRTLR) is a synthetic myristoylated pentapeptide [1] classified as a protein kinase C (PKC) inhibitor . The compound features a myristoyl (C14) fatty acid moiety attached to the N-terminus of the peptide sequence Lys-Arg-Thr-Leu-Arg [2], and it functions by competing with the phosphoacceptor substrate and interacting with the phospholipid cofactor of the enzyme [3].

Critical Differentiation of N-Myristoyl-Lys-Arg-Thr-Leu-Arg from Non-Myristoylated PKC Peptide Analogs


Generic substitution of N-Myristoyl-Lys-Arg-Thr-Leu-Arg with its non-myristoylated counterpart or other PKC-targeting peptides is invalid for research applications requiring cellular permeability or specific inhibitory profiles. The myristoylation modification is not merely an inert tag; it fundamentally alters the compound's mechanism of action and biological function. Critically, the non-myristoylated peptide Lys-Arg-Thr-Leu-Arg exhibits no inhibitory activity against PKC [1], while myristoylation confers the ability to translocate into lipid bilayers [2] and enables distinct interactions with the enzyme's phospholipid cofactor [3]. This functional divergence underscores the necessity for precise compound selection based on validated, quantitative performance metrics.

Quantitative Performance Metrics for N-Myristoyl-Lys-Arg-Thr-Leu-Arg vs. Key Comparators


Inhibitory Activity Against Ca2+/PS-Activated PKC: Myristoylated vs. Non-Myristoylated Pentapeptide

The myristoylated pentapeptide N-Myristoyl-Lys-Arg-Thr-Leu-Arg demonstrates a quantifiable gain in inhibitory activity against Ca2+- and phosphatidylserine (PS)-activated PKC, with an IC50 of 75 μM, whereas the nonmyristoylated peptide lacks this inhibitory activity entirely [1]. This represents a complete functional transformation conferred by the myristoyl moiety, shifting the compound from an inactive peptide to an active inhibitor. The differentiation is not incremental but categorical; the nonmyristoylated form is not a weaker inhibitor, it is a non-inhibitor under these assay conditions [2].

PKC inhibition Myristoylation IC50

Inhibition of the PKC Catalytic Fragment: Pentapeptide vs. Octapeptide Analogs

Against the Ca2+/PS-independent catalytic fragment of PKC, N-Myristoyl-Lys-Arg-Thr-Leu-Arg exhibits an IC50 of 200 μM [1]. In comparison, the longer myristoylated octapeptide analog N-myristoyl-RKRTLRRL achieves a more potent IC50 of 80 μM in the same assay system [2]. The nonmyristoylated octapeptide RKRTLRRL shows no inhibitory activity up to 200 μM [2]. This cross-study comparison reveals a structure-activity relationship where peptide length influences potency against the catalytic fragment, while the myristoyl group remains essential for any inhibitory function. Notably, the pentapeptide's IC50 is 2.5-fold higher than the octapeptide's, but the pentapeptide retains significant activity where the nonmyristoylated form is inert.

PKC catalytic fragment IC50 comparison Peptide length

Cellular Functional Efficacy: Inhibition of IL-2 Production in Jurkat Cells

N-Myristoyl-Lys-Arg-Thr-Leu-Arg demonstrates functional cellular activity by inhibiting IL-2 receptor induction and IL-2 production in the human leukemic Jurkat cell line [1]. In quantitative terms, the compound suppresses the release of IL-2 from cultured Jurkat cells stimulated with OKT3 monoclonal antibody or TPA plus PHA within a concentration range of 0-50 μM [2]. While direct comparator data for non-myristoylated peptides in this exact cellular context is not provided, the established mechanism—requiring membrane translocation via the myristoyl group—strongly implies that non-myristoylated analogs would be inactive due to their inability to cross the plasma membrane [3].

Jurkat cells IL-2 inhibition Cellular assay

Cellular Permeability: Myristoylation Enables Membrane Translocation

The myristoyl group on N-Myristoyl-Lys-Arg-Thr-Leu-Arg is not merely a potency enhancer but is essential for cellular activity. Studies on related myristoylated peptides demonstrate that only the myristoylated form translocates into lipid bilayers, while non-acylated peptides remain membrane impermeant [1]. Specifically, myristoylated peptides are intimately associated with lipid vesicles and are not peripherally bound, directly contrasting with non-acylated peptides that fail to cross membranes [2]. For a PKC inhibitor intended for cellular assays, this property is non-negotiable; a non-myristoylated peptide would be excluded from the intracellular compartment, rendering it useless for studying intracellular PKC activity.

Membrane permeability Myristoylation Lipid bilayer

Optimal Research Applications for N-Myristoyl-Lys-Arg-Thr-Leu-Arg Based on Quantitative Differentiation


Cellular Assays Requiring Intracellular PKC Inhibition in Immune Cells

Based on its demonstrated ability to inhibit IL-2 production in Jurkat cells at 0-50 μM [1], this compound is suited for studies investigating PKC-mediated signaling pathways in T-cell activation, cytokine production, and immune cell proliferation. The myristoylation ensures cellular permeability, a prerequisite for any intracellular target engagement. Use of non-myristoylated analogs in this application would be invalid.

Mechanistic Studies on PKC Substrate-Binding Site Interactions

The compound's dual mechanism—competing with the phosphoacceptor substrate and interacting with the phospholipid cofactor phosphatidylserine [1]—makes it a valuable tool for dissecting PKC's catalytic domain interactions. The data showing inhibition of the Ca2+/PS-independent catalytic fragment (IC50 = 200 μM) [2] supports its use in simplified assay systems where the regulatory domain is absent, allowing focused study of the substrate-binding site.

Control Experiments for Myristoylation-Dependent Effects

The stark functional difference between the myristoylated (active, IC50 = 75 μM) and nonmyristoylated (inactive) forms of this peptide [1] establishes a robust experimental control system. Researchers can use the nonmyristoylated peptide as a negative control to confirm that observed cellular or biochemical effects are specifically due to the myristoylated inhibitor and not the peptide backbone alone. This is critical for validating target engagement and ruling out off-target effects.

Studies Comparing Short-Chain vs. Long-Chain Myristoylated PKC Inhibitors

The cross-study comparison showing that this pentapeptide (IC50 = 200 μM against the catalytic fragment) is less potent than the octapeptide analog N-myristoyl-RKRTLRRL (IC50 = 80 μM) [2] positions it as a useful comparator in structure-activity relationship (SAR) studies. Researchers investigating how peptide length and sequence influence PKC inhibitory potency can use this compound to establish baseline activity for shorter myristoylated sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Myristoyl-Lys-Arg-Thr-Leu-Arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.